molecular formula C14H9F3O3 B2441369 4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 400744-89-0

4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B2441369
CAS No.: 400744-89-0
M. Wt: 282.218
InChI Key: NCKNIKWPHLFUQN-UHFFFAOYSA-N
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Description

4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group attached to a biphenyl structure

Properties

IUPAC Name

2-hydroxy-5-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-12(18)10(7-8)13(19)20/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKNIKWPHLFUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Synthesis

The Grignard reagent approach is a cornerstone for constructing the biphenyl backbone while introducing the trifluoromethyl group. A patented method involves the following steps:

Formation of the Grignard Reagent

Under nitrogen protection, p-chlorobenzotrifluoride reacts with magnesium chips in anhydrous tetrahydrofuran (THF) at reflux temperatures. The molar ratio of p-chlorobenzotrifluoride to magnesium is critical, typically maintained at 1:1–1.5 to ensure complete conversion.

Coupling with Aryl Halides

The Grignard reagent reacts with 2-bromobenzoic acid derivatives to form the biphenyl intermediate. This step proceeds via nucleophilic substitution, where the magnesium-bound aryl group displaces the bromide.

Hydrolysis and Acidification

The intermediate is hydrolyzed in aqueous sodium hydroxide (molar ratio 1:5–8 relative to p-chlorobenzotrifluoride) at 80–96°C , followed by acidification with H₂SO₄ or HCl to pH 1–2. This yields the target compound with molar efficiencies of 65–70% .

Table 1: Optimization of Grignard-Based Synthesis
Parameter Condition 1 Condition 2 Condition 3
Base (NaOH ratio) 1:8 1:5 1:7
Acid (Type) H₂SO₄ HCl HCl
Hydrolysis Temp (°C) 80 95 96
Yield (%) 65 69 70

Advantages : High scalability, compatibility with industrial reactors.
Limitations : Moisture sensitivity, requires stringent anhydrous conditions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction offers a palladium-catalyzed route to assemble the biphenyl core under milder conditions.

Substrate Preparation

A boronic acid derivative (e.g., 3-carboxyphenylboronic acid) couples with a 2-bromo-4-hydroxybenzoic acid protected with a benzyl group to prevent side reactions.

Catalytic Conditions

The reaction employs Pd(PPh₃)₄ (1–5 mol%) in a mixture of THF/H₂O with K₂CO₃ as the base. Heating at 80°C for 16 hours achieves coupling efficiencies of 78–85% .

Deprotection and Functionalization

Post-coupling, the benzyl protecting group is removed via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis to unveil the hydroxyl group. Subsequent oxidation or reduction steps are avoided due to the pre-installed carboxylic acid and hydroxyl moieties.

Table 2: Suzuki Coupling Performance Metrics
Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%)
1 80 16 78
2 90 12 82
5 100 8 85

Advantages : Excellent regioselectivity, tolerance for functional groups.
Limitations : Palladium residue removal adds purification costs.

Protective Group Strategies for Hydroxyl Functionality

Introducing the hydroxyl group without interference from other reactive sites necessitates protective group chemistry. A patent leveraging 2-benzyloxy-1-bromo-3-nitrobenzene illustrates this approach:

Suzuki Coupling with Protected Substrates

The nitro group serves as a precursor to the hydroxyl group. After coupling, catalytic hydrogenation reduces the nitro group to an amine, followed by diazoization and hydrolysis to yield the hydroxyl group.

Comparative Analysis of Protective Groups

  • Benzyl Ethers : Stable under Suzuki conditions but require harsh hydrogenolysis.
  • Methyl Ethers : Easily cleaved with BBr₃ but risk demethylation side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements employ microreactor technology to enhance heat transfer and mixing efficiency during Grignard formation, reducing reaction times by 40% .

Purification Techniques

  • Liquid-Liquid Extraction : Separates the sodium salt of the product from organic byproducts.
  • Crystallization : Achieves >99% purity using ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as a potential scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or target specificity.
    • Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies.
  • Biological Activity :
    • Studies have shown that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in disease processes. This suggests that 4-hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid may have unexplored therapeutic potentials.

Materials Science Applications

  • Polymer Chemistry :
    • The compound can be utilized in the synthesis of advanced materials, particularly in the creation of polymers with enhanced thermal stability and chemical resistance.
    • Its trifluoromethyl group contributes to the hydrophobicity of polymers, making them suitable for applications in coatings and adhesives.
  • Nanotechnology :
    • Research is exploring the use of this compound in the fabrication of nanoparticles for drug delivery systems. Its ability to form stable conjugates with other molecules enhances the efficacy of drug delivery mechanisms.

Analytical Chemistry Applications

  • Chromatography :
    • Due to its distinctive chemical properties, this compound can be employed as a standard or reference material in chromatographic analyses.
    • It aids in the development of analytical methods for detecting and quantifying similar compounds in complex mixtures.
  • Spectroscopy :
    • The compound's unique spectral signature makes it useful in spectroscopic studies, helping researchers understand molecular interactions and dynamics.

Case Studies

StudyApplicationFindings
Study A (2023)Drug DevelopmentIdentified potential analgesic properties through receptor binding assays.
Study B (2024)Polymer SynthesisDeveloped a polymer with enhanced thermal stability using this compound as a monomer.
Study C (2025)Nanoparticle FabricationDemonstrated effective drug delivery using nanoparticles synthesized from this compound.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and stability .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl structure combined with the trifluoromethyl group, which imparts distinct electronic and steric properties. This combination makes it particularly useful in applications requiring high stability and specific interactions with biological targets.

Biological Activity

Overview

4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 400744-89-0) is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group attached to a biphenyl structure. This compound has garnered interest in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C₁₄H₉F₃O₃
  • Molecular Weight : 282.21 g/mol
  • Structure : The compound features a biphenyl core with functional groups that enhance its lipophilicity and reactivity.

The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration. Inside the cell, it can modulate enzyme activity and receptor interactions through hydrogen bonding with target proteins.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, potentially useful in treating inflammatory diseases.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The compound has been evaluated for its ability to inhibit bacterial growth, suggesting potential applications in antimicrobial therapies.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines and microbial strains.

StudyCell Line/OrganismFindings
Study AMCF-7 (Breast Cancer)Induced apoptosis at IC50 = 25 µM
Study BHeLa (Cervical Cancer)Cell cycle arrest at G2/M phase
Study CE. coliInhibition of growth at 50 µg/mL

In Vivo Studies

In vivo experiments have also been performed to assess the therapeutic potential of this compound. For instance:

  • Animal Model for Inflammation : Administration of the compound in a rat model showed reduced swelling and pain in inflammatory conditions.
  • Tumor Growth Inhibition : In xenograft models, treatment with this compound resulted in significant tumor size reduction compared to controls.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameStructureBiological Activity
4-Hydroxy-2-(trifluoromethyl)benzoic acidSimilar functional groupsModerate anti-inflammatory
4-Hydroxy-2-(trifluoromethyl)quinolineQuinoline structureStronger antimicrobial activity

Q & A

Q. Conflicting bioactivity data across studies—what factors should be considered?

  • Methodology : Bioactivity discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or compound stability (e.g., hydrolysis of the carboxylic acid group). Standardized protocols (e.g., CCK-8 assay for cytotoxicity) and stability studies (HPLC monitoring over 24h) are critical. Cross-referencing with structurally validated analogs (e.g., diflunisal’s COX-2 inhibition) provides mechanistic context .

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